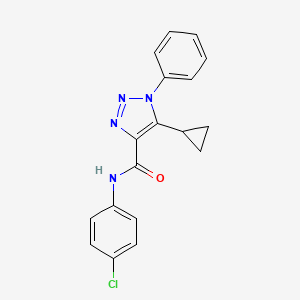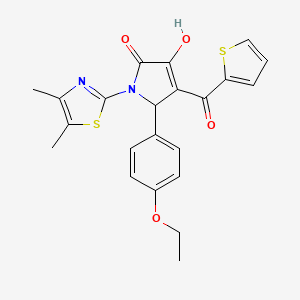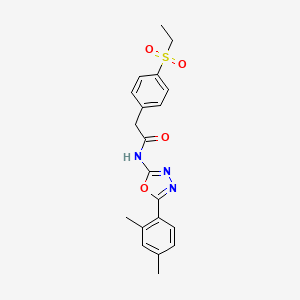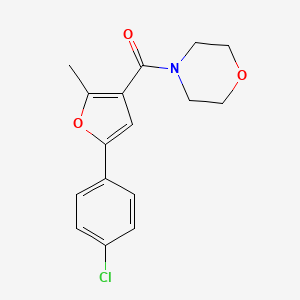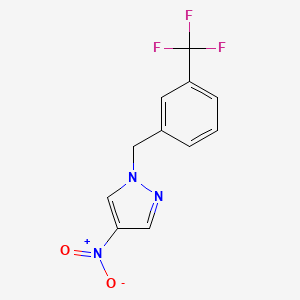
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole involves the reaction of 3-trifluoromethyl-benzaldehyde with hydrazine hydrate to form 3-trifluoromethyl-benzyl hydrazine. This intermediate is then reacted with 4-nitro-1H-pyrazole-5-carboxylic acid to yield the final product.
Starting Materials
3-trifluoromethyl-benzaldehyde, hydrazine hydrate, 4-nitro-1H-pyrazole-5-carboxylic acid
Reaction
Step 1: React 3-trifluoromethyl-benzaldehyde with hydrazine hydrate in ethanol to form 3-trifluoromethyl-benzyl hydrazine., Step 2: Add 4-nitro-1H-pyrazole-5-carboxylic acid to the reaction mixture and reflux for several hours., Step 3: Cool the reaction mixture and filter the precipitated product., Step 4: Wash the product with cold ethanol and dry under vacuum to obtain 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole.
Wirkmechanismus
The mechanism of action of 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is not fully understood, but it has been suggested that its cytotoxic effects on cancer cells may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation. In agriculture, this compound has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to the inhibition of weed growth.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has cytotoxic effects on cancer cells, leading to cell death. In addition, this compound has been shown to inhibit the growth of certain weeds, leading to reduced crop damage. However, the biochemical and physiological effects of this compound on humans and other organisms are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole for lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and effects on humans and other organisms.
Zukünftige Richtungen
Future research on 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole could focus on further elucidating its mechanism of action and effects on humans and other organisms. In addition, this compound could be studied for its potential applications in other fields, such as materials science and environmental science. Further optimization of the synthesis method could also lead to increased yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on cancer cells. In agriculture, this compound has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of certain weeds. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(5-15-16)17(18)19/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZDEVSTDAZWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

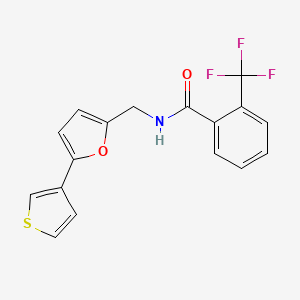
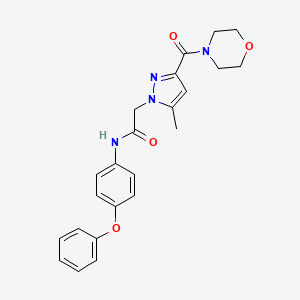
![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)
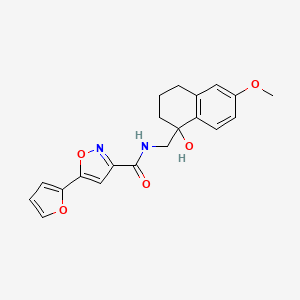
![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)
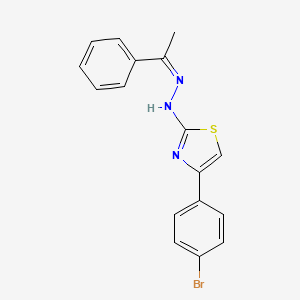
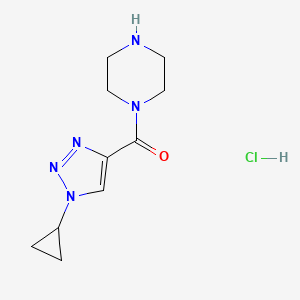
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2997616.png)
